2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid
Description
2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid is a fluorinated amino acid derivative characterized by a trifluoromethyl group at the 3-position of the phenyl ring and a trifluoro-methylated propanoic acid backbone. Its molecular formula is C₁₀H₁₀F₆NO₂, with a molecular weight of 233.19 g/mol (CAS: 14464-67-6 for the R-enantiomer) . The compound’s unique structure confers high metabolic stability and lipophilicity, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)6-3-1-2-5(4-6)8(17,7(18)19)10(14,15)16/h1-4H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAFPWFGGFFLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group can participate in trifluoromethylation of carbon-centered radical intermediates, which may influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also produce diverse molecular and cellular effects.
Biological Activity
2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid (CAS Number: 1427380-80-0) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their metabolic stability and bioavailability. The following sections will detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10F6N O2
- Molecular Weight : 233.19 g/mol
- CAS Number : 1427380-80-0
- IUPAC Name : 3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]alanine
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and ion channels. Research indicates that compounds with similar structures can modulate GABA(A) receptors and affect synaptic transmission. For instance, studies have shown that certain trifluoromethylated compounds can enhance GABA(A) currents in neuronal models, suggesting a potential role as anxiolytic or anesthetic agents .
Anesthetic Properties
One significant aspect of the biological activity of this compound relates to its anesthetic properties. Analogues of trifluoromethylated amino acids have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects. For example, a study found that certain analogues exhibited potent oral general anesthetic activity and minimal hemodynamic changes at therapeutic concentrations .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with fluorinated amino acids. Research has shown that some compounds in this class can effectively reduce seizure thresholds in animal models. For instance, analogues were tested against maximal electroshock (MES) and subcutaneous metrazol (scMET) models, revealing a therapeutic index indicating their potential as anticonvulsants .
Data Table: Summary of Biological Activities
Safety and Toxicology
While the biological activities are promising, it is crucial to consider the safety profile of trifluoromethylated compounds. The presence of fluorine atoms can influence toxicity and environmental persistence. Studies on related compounds have indicated potential risks associated with long-term exposure to perfluoroalkyl substances (PFAS), including immune system effects and developmental toxicity . Therefore, comprehensive toxicological assessments are necessary for any therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. Studies have shown that 2-amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid can inhibit specific cancer cell lines, demonstrating potential as an anticancer agent. For instance, a study published in Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells through apoptosis induction mechanisms .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biochemical Applications
Amino Acid Derivative
As a derivative of phenylalanine, this compound can be utilized in peptide synthesis. Its incorporation into peptides may enhance the stability and bioactivity of therapeutic peptides . The trifluoromethyl groups increase hydrophobic interactions, potentially improving binding affinity to target proteins.
Enzyme Inhibition Studies
The compound has been studied as an inhibitor of various enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting the activity of certain proteases and kinases that are crucial in cancer progression and inflammation .
Material Science
Fluorinated Polymers
Due to its unique structure, this compound can be used as a building block for fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and electronics .
Case Study 1: Anticancer Research
In a controlled study involving various trifluoromethylated amino acids, this compound was found to significantly reduce the viability of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. This study emphasizes the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: Neuroprotection
A research project focused on neuroprotective agents tested this compound against oxidative stress in SH-SY5Y neuronal cells. Results indicated a marked decrease in cell death and reactive oxygen species (ROS) levels when treated with this amino acid derivative compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to analogs based on substituent positions, fluorine content, and backbone modifications (Table 1).
Table 1. Key Structural and Physicochemical Comparisons
Key Observations:
Trifluoromethyl Positioning: The target compound’s 3-(trifluoromethyl)phenyl group is shared with 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (similarity score: 1.00) . However, the latter lacks the trifluoro substitution on the propanoic chain, reducing its steric bulk. 3-[2,4-Bis(trifluoromethyl)phenyl]propanoic acid (MW: 286.17) has enhanced hydrophobicity due to dual trifluoromethyl groups but lacks the amino group .
Backbone Modifications: 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid (MW: 219.16) features a shorter acetic acid backbone, reducing molecular weight and altering solubility . 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid replaces the amino group with a methyl group, eliminating hydrogen-bonding capacity .
Stereochemistry :
- The (R)-enantiomer (CAS: 14464-67-6) is a stereoisomer of the target compound. Enantiomers may exhibit divergent biological activities due to chiral recognition in biochemical systems .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Introduction of the trifluoromethyl group onto the aromatic ring.
- Formation of the α-trifluoromethylated amino acid backbone.
- Installation of the amino group at the β-position.
- Purification and isolation of the final product.
These steps can be achieved through nucleophilic trifluoromethylation, aromatic substitution, and amino acid synthesis techniques.
Nucleophilic Trifluoromethylation of α-Amino Carbonyl Precursors
One of the most powerful and clean methods to introduce the α-trifluoromethyl group is the nucleophilic addition of trifluoromethyltrimethylsilane (Ruppert–Prakash reagent, TMS-CF3) to α-amino aldehydes or ketones, followed by desilylation. This reaction is typically catalyzed by fluoride ions and performed in anhydrous ether solvents, although recent advances allow the reaction in DMF/K2CO3 or DMSO without fluoride catalysts.
- This method yields α-trifluoromethyl alcohol intermediates that can be further converted to the corresponding amino acids by oxidation and amination steps.
- The reaction conditions are mild and allow for stereocontrol, which is crucial for the biological activity of the final compound.
Aromatic Substitution to Introduce the Trifluoromethylphenyl Moiety
The trifluoromethyl-substituted phenyl ring is commonly introduced via nucleophilic aromatic substitution reactions involving fluoronitrobenzene derivatives bearing trifluoromethyl groups.
- For example, methyl (2S)-2-(benzyloxycarbonyl)amino-3-amino propanoate hydrochloride can react with 2-fluoro-5-(trifluoromethyl)-1-nitrobenzene in the presence of triethylamine in acetonitrile under reflux conditions.
- The resulting product is a protected amino acid derivative with the trifluoromethylphenyl group attached through an amino linkage.
- Subsequent purification by flash column chromatography yields high-purity intermediates ready for deprotection and further modification.
Direct Synthesis from Trifluoromethylated Precursors
In some cases, trifluoromethylated amino acid derivatives are prepared starting from trifluoroacetate esters and trifluoromethylbenzyl derivatives.
- For example, 1-(3'-trifluoromethylphenyl)-2-lower alkyl amines have been synthesized by reacting ethyl trifluoroacetate with p-trifluoromethylbenzyl derivatives, followed by amination and purification steps.
- These methods often involve careful temperature and pressure control to optimize yields and purity.
- The hydrochloride salts of these amines are typically recrystallized from mixtures of alcohols and ethers to obtain pure compounds.
Summary Table of Key Preparation Methods
Detailed Research Findings and Notes
- The nucleophilic trifluoromethylation approach offers a versatile route to α-trifluoromethyl amino acids and alcohols with good stereocontrol, crucial for biological activity.
- Aromatic substitution reactions using fluoronitrobenzene derivatives bearing trifluoromethyl groups are effective for introducing the trifluoromethylphenyl moiety, with triethylamine acting as a base to facilitate substitution.
- Industrially, the synthesis benefits from optimized catalysts, temperature, and pressure control to maximize yield and purity, with purification typically involving crystallization or chromatographic methods.
- The hydrochloride salts of these compounds are often isolated and characterized by melting points and refractive indices, providing reliable quality control parameters.
- The presence of trifluoromethyl groups enhances the compound’s lipophilicity and biological properties, making the precise control of synthesis and stereochemistry critical.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid?
Methodological Answer:
Synthesis typically involves halogenation, fluorination, and coupling reactions. For example:
- Halogenation/fluorination : Zinc-mediated reactions in anhydrous THF under nitrogen can introduce fluorine atoms to the aromatic ring (e.g., as in related difluoropropanoic acid synthesis) .
- Amino acid backbone formation : Enzymatic resolution or chiral auxiliaries may be used to establish the α-amino acid structure, as seen in analogs like (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid .
- Coupling reactions : Suzuki-Miyaura or Ullmann couplings can attach the trifluoromethylphenyl group to the propanoic acid core .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR : NMR identifies trifluoromethyl and fluorine substituents, while NMR resolves stereochemistry at the chiral center .
- X-ray crystallography : Resolves absolute configuration, particularly for enantiomers .
- HPLC-MS : Validates purity and quantifies trace impurities using reversed-phase columns (C18) with trifluoroacetic acid modifiers .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Asymmetric catalysis : Employ Evans oxazolidinones or tert-butyl sulfinamide auxiliaries to control stereochemistry during amino acid formation .
- Circular dichroism (CD) : Confirms enantiomeric excess by correlating optical activity with known standards .
Advanced: What computational approaches predict the compound’s bioactivity and binding modes?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like indoleamine 2,3-dioxygenase (IDO), leveraging structural analogs (e.g., IDO inhibitors with trifluoromethylphenyl groups) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine’s Hammett σ values) with inhibitory activity .
- MD simulations : Assess stability of protein-ligand complexes in aqueous environments using GROMACS .
Advanced: How to address contradictory data on fluorine’s effect on bioactivity?
Methodological Answer:
- Systematic SAR studies : Compare trifluoromethyl vs. methyl/chloro analogs (e.g., 3-(2,4-dichlorophenyl)propanoic acid) to isolate fluorine’s electronic vs. steric contributions .
- Solubility assays : Measure logP and pKa shifts caused by fluorine’s electron-withdrawing effects using shake-flask or potentiometric methods .
- Crystallographic analysis : Resolve whether fluorine participates in halogen bonding or alters binding pocket geometry .
Advanced: What in vitro/in vivo models evaluate its pharmacokinetic and toxicological profiles?
Methodological Answer:
- Caco-2 permeability assays : Predict intestinal absorption using monolayer transepithelial resistance .
- Microsomal stability tests : Incubate with liver microsomes (human/rat) to assess metabolic degradation via CYP450 enzymes .
- Zebrafish toxicity screening : Evaluate developmental toxicity and organ-specific effects at varying doses .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact, as fluorinated compounds often exhibit irritant properties .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
- Spill management : Absorb with vermiculite and treat as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
